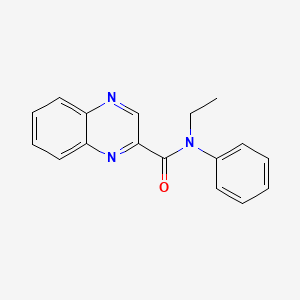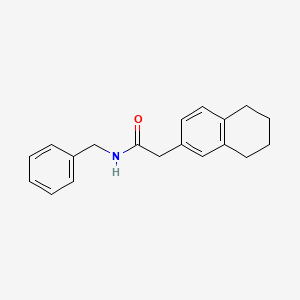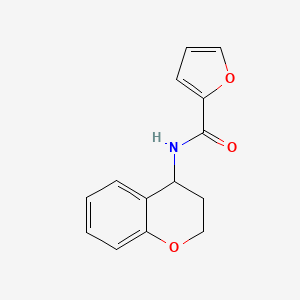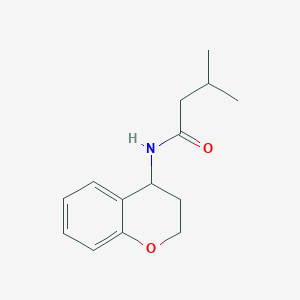
N-ethyl-N-phenylquinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-phenylquinoxaline-2-carboxamide (EQ) is a synthetic compound that has been widely used in scientific research for its neuroprotective and neurotrophic properties. EQ is a quinoxaline derivative that has a unique chemical structure, making it a valuable tool for investigating the mechanisms of action that underlie neuroprotection and neuroregeneration.
Mécanisme D'action
N-ethyl-N-phenylquinoxaline-2-carboxamide exerts its neuroprotective effects by inhibiting the activation of N-methyl-D-aspartate (NMDA) receptors, which are involved in the process of excitotoxicity. N-ethyl-N-phenylquinoxaline-2-carboxamide also activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in neurotrophic signaling and the promotion of neuronal survival.
Biochemical and Physiological Effects:
N-ethyl-N-phenylquinoxaline-2-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and synaptic plasticity. N-ethyl-N-phenylquinoxaline-2-carboxamide also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-N-phenylquinoxaline-2-carboxamide is a highly potent and selective NMDA receptor antagonist, making it a valuable tool for investigating the role of NMDA receptors in neurodegenerative diseases. However, N-ethyl-N-phenylquinoxaline-2-carboxamide has a relatively short half-life and can be toxic at high concentrations, which limits its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-ethyl-N-phenylquinoxaline-2-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists that could be used as therapeutic agents in treating neurodegenerative diseases. Another area of interest is the investigation of the role of N-ethyl-N-phenylquinoxaline-2-carboxamide in promoting neuroregeneration and synaptic plasticity. Finally, further studies are needed to assess the safety and efficacy of N-ethyl-N-phenylquinoxaline-2-carboxamide in preclinical and clinical trials.
Méthodes De Synthèse
N-ethyl-N-phenylquinoxaline-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-N-phenylbenzamide with ethyl chloroformate and 1,2-diaminoethane. The resulting product is then subjected to a series of purification steps to obtain pure N-ethyl-N-phenylquinoxaline-2-carboxamide.
Applications De Recherche Scientifique
N-ethyl-N-phenylquinoxaline-2-carboxamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-ethyl-N-phenylquinoxaline-2-carboxamide has been shown to protect neurons from oxidative stress and excitotoxicity, which are key factors in the development of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-ethyl-N-phenylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-20(13-8-4-3-5-9-13)17(21)16-12-18-14-10-6-7-11-15(14)19-16/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGPNXWZHSCFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-phenylquinoxaline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)
![4-[(3-Bromophenyl)sulfonylamino]benzoic acid](/img/structure/B7458109.png)

![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)

![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)



